

Crystal Structure of 5,6-difluoropyridine-3-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5,6-difluoropyridine-3-carboxylic Acid

Cat. No.: B1312940

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-difluoropyridine-3-carboxylic acid, a fluorinated derivative of nicotinic acid, is a compound of interest in medicinal chemistry and materials science. The introduction of fluorine atoms into the pyridine ring can significantly alter the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and functional materials. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting its behavior, including solubility, dissolution rate, and bioavailability. This technical guide provides an overview of the structural aspects of **5,6-difluoropyridine-3-carboxylic acid**, based on available chemical data.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of **5,6-difluoropyridine-3-carboxylic acid** is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

Property	Value	Source
CAS Number	851386-33-9	[1] [2] [3]
Molecular Formula	C6H3F2NO2	[1]
Molecular Weight	159.09 g/mol	[1]
Melting Point	129-132 °C (decomposed)	[1]
Boiling Point (Predicted)	291.3±35.0 °C	[1]
Density (Predicted)	1.535±0.06 g/cm3	[1]
pKa (Predicted)	3.07±0.10	[1]
Appearance	White to off-white solid	[1]

Crystal Structure Analysis: Current Status

As of the latest literature review, a definitive single-crystal X-ray diffraction study for **5,6-difluoropyridine-3-carboxylic acid** has not been publicly reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, bond lengths, and bond angles, are not available.

The absence of a solved crystal structure precludes a detailed analysis of the intermolecular interactions that govern the crystal packing. In crystalline solids of related carboxylic acids, hydrogen bonding between the carboxylic acid moieties is a dominant supramolecular synthon, often leading to the formation of dimers or catemeric chains. Furthermore, the presence of fluorine atoms and the pyridine nitrogen introduces the possibility of other non-covalent interactions, such as halogen bonding (C-F···N or C-F···O) and π - π stacking, which would play a significant role in the overall crystal architecture.

Experimental Protocols: Synthesis and Crystallization

While a specific, detailed protocol for the synthesis and crystallization of **5,6-difluoropyridine-3-carboxylic acid** leading to single crystals suitable for X-ray diffraction is not available in the

public domain, general methods for the synthesis of fluorinated pyridine carboxylic acids can be inferred from the literature.

General Synthesis Approach

The synthesis of fluoropyridines often involves nucleophilic aromatic substitution reactions on polychlorinated or polybrominated pyridine precursors. Halogen exchange (HALEX) reactions are a common strategy. A plausible synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for **5,6-difluoropyridine-3-carboxylic acid**.

Crystallization Techniques

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. Common crystallization techniques for small organic molecules include:

- Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
- Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
- Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

The choice of solvent is crucial and often requires empirical screening of various options with different polarities and boiling points.

Logical Relationship for Structure Determination

The process of determining the crystal structure of a novel compound follows a well-defined logical pathway, from synthesis to data analysis and deposition.

Caption: Logical workflow for crystal structure determination.

Future Outlook

The determination of the single-crystal structure of **5,6-difluoropyridine-3-carboxylic acid** is a necessary step to fully understand its solid-state properties. Such a study would provide valuable insights into the interplay of hydrogen bonding, halogen bonding, and other intermolecular forces in shaping the crystal lattice. This knowledge would be instrumental for researchers in the fields of crystal engineering, polymorphism screening, and the rational design of co-crystals and salts with tailored physicochemical properties. For drug development professionals, a definitive crystal structure would inform formulation strategies and provide a basis for computational modeling of its interactions with biological targets. Further research is warranted to obtain single crystals of this compound and perform a thorough crystallographic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 5,6-DIFLUORO PYRIDINE-3-CARBOXYLIC ACID | 851386-33-9 [chemicalbook.com]
- 3. 5,6-DIFLUORO PYRIDINE-3-CARBOXYLIC ACID CAS#: 851386-33-9 [m.chemicalbook.com]
- To cite this document: BenchChem. [Crystal Structure of 5,6-difluoropyridine-3-carboxylic Acid: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312940#5-6-difluoropyridine-3-carboxylic-acid-crystal-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com